Tiglic acid

Stereochemistry Thermodynamic Stability Process Chemistry

Procure the thermodynamically stable trans-isomer of 2-methyl-2-butenoic acid. Unlike its cis-isomer (angelic acid), tiglic acid resists acid/thermal isomerization, ensuring stereochemical integrity in pharmaceutical syntheses. Essential reference standard for diagnosing 17β-HSD10 deficiency (isoleucine metabolism). GRAS/FEMA 3599 compliant for flavor applications. β-Methyl steric hindrance enables controlled GTP polymerization when derivatized.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 80-59-1
Cat. No. B131503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiglic acid
CAS80-59-1
Synonyms(2E)-2-Methyl-2-butenoic Acid;  (E)-2-Methylcrotonic Acid;  (E)-2,3-Dimethylacrylic Acid;  (E)-2-Methyl-2-butenoic acid;  (E)-α-Methylcrotonic acid;  Cevadic Acid;  NSC 44235;  NSC 8999;  Tiglinic Acid;  trans-2,3-Dimethylacrylic Acid;  trans-2-Methyl-2-buteno
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)O
InChIInChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+
InChIKeyUIERETOOQGIECD-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in cold water;  freely soluble in hot water. Soluble in alcohol, ether.
1 mg/mL
Slightly soluble in water;  insoluble in oils
soluble (in ethanol)

Tiglic Acid (CAS 80-59-1): Scientific Selection Guide for the trans-Isomer of 2-Methyl-2-butenoic Acid


Tiglic acid (CAS 80-59-1) is the thermodynamically stable trans (E) geometric isomer of 2-methyl-2-butenoic acid [1]. This C5 branched unsaturated monocarboxylic acid is characterized by its α,β-unsaturated carboxyl structure with a methyl substituent at the α-position and a second methyl group at the β-position in the trans configuration relative to the carboxyl group [2]. Naturally occurring in croton oil and certain beetle defensive secretions, tiglic acid is also produced synthetically as a versatile building block for pharmaceutical intermediates, flavor and fragrance esters, and specialty polymer precursors [3].

Why Generic Substitution Fails: Critical Differentiators of Tiglic Acid in Scientific Procurement


Generic substitution among unsaturated C5 carboxylic acids is not scientifically defensible due to fundamental differences in thermodynamic stability, stereochemical configuration, and chemical reactivity that directly impact synthetic outcomes, analytical accuracy, and end-product quality [1]. Tiglic acid occupies a unique position within the 2-methyl-2-butenoic acid isomer pair, exhibiting a melting point approximately 19–20°C higher than its cis-isomer angelic acid and demonstrating markedly different behavior under acidic, thermal, and photochemical conditions that dictate its suitability for specific applications [2]. Furthermore, the presence of the β-methyl group confers steric hindrance that fundamentally alters polymerization behavior compared to methacrylic acid and crotonic acid, making tiglic acid esters resistant to free-radical polymerization while enabling controlled polymer synthesis via alternative mechanisms [3]. These distinctions render cross-class substitution a source of experimental failure, batch inconsistency, and regulatory non-compliance.

Quantitative Differentiation Evidence: Tiglic Acid Performance Data vs. Closest Comparators


Thermodynamic Stability Superiority: Tiglic Acid vs. Angelic Acid Isomerization Equilibrium

Tiglic acid is the thermodynamically stable trans (E) isomer of 2-methyl-2-butenoic acid, whereas angelic acid is the metastable cis (Z) isomer. Under identical aqueous conditions with prolonged boiling, angelic acid undergoes irreversible isomerization to tiglic acid [1]. The reverse transformation from tiglic acid to angelic acid occurs much less readily, requiring specific three-step synthetic conversion (bromine addition, KOH reaction, and sodium amalgam reduction) rather than spontaneous equilibration [2].

Stereochemistry Thermodynamic Stability Process Chemistry

Sterically Hindered Polymerization Behavior: Tiglic Acid Esters vs. Methacrylic/Crotonic Acid Esters in Controlled Polymer Synthesis

Tiglic acid esters are naturally derived olefins that are incapable of undergoing free-radical polymerization due to the steric hindrance conferred by the β-methyl group [1]. The methyl ester of tiglic acid resisted GTP (Group Transfer Polymerization) as well as conventional and controlled radical polymerizations [2]. This contrasts with methacrylic acid esters, which readily undergo free-radical polymerization. However, when tiglic acid is attached to a methacrylate backbone as the monomer 2-(tigloyl)ethyl methacrylate, it can be smoothly (co)polymerized by GTP from the methacrylate functionality, yielding homopolymers, block copolymers, and star polymers of well-defined structure [3].

Polymer Chemistry Controlled Radical Polymerization Biobased Monomers

Defined Melting Point Differential: Tiglic Acid (63.5–64°C) vs. Angelic Acid (~45°C) for Solid-State Handling and Identity Confirmation

Tiglic acid and angelic acid, despite being geometric isomers with identical molecular formula (C5H8O2) and molecular weight (100.12 g/mol), exhibit a substantial melting point difference that serves as a critical identity and purity verification parameter [1]. This difference arises from differential crystal packing interactions between the cis and trans configurations, with the trans (E) isomer achieving more efficient crystal lattice stabilization [2].

Physicochemical Characterization Quality Control Solid-State Chemistry

Biochemical Pathway Specificity: Tiglic Acid as Isoleucine Catabolism Biomarker with Defined Kinetic Isotope Effect

Tiglic acid is biosynthesized from isoleucine via 2-methylbutyric acid through a specific dehydrogenation step in carabid beetles [1]. A strong primary kinetic isotope effect (KIE) operates in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids, demonstrating that C–H bond cleavage is the rate-determining step in this biosynthetic conversion [2]. Injection of L-isoleucine into Pterostichus californicus induces increased production of tiglic acid, confirming the precursor-product relationship [3].

Metabolomics Enzymology Biochemical Pathway Analysis

High-Purity Analytical Standard Availability: Tiglic Acid at 99.98% (HPLC) for Quantitative Reference Applications

Commercial tiglic acid is available in analytical standard grades with purity specifications verified by orthogonal methods including HPLC, GC, and NMR . The compound can be procured with HPLC purity of 99.98% with NMR structure confirmation, suitable for quantitative analytical applications . Multiple vendors supply tiglic acid at ≥98.0% (GC)(T) and ≥99% (GC) purity levels, with Certificate of Analysis (CoA) documentation available .

Analytical Chemistry Reference Standards Quality Assurance

Regulatory GRAS Designation with Defined FEMA Number: Tiglic Acid (FEMA 3599) for Food and Flavor Formulation Compliance

Tiglic acid is designated as FEMA 3599 and is recognized as a synthetic food flavor ingredient under China's NHC permitted food additive list and has FEMA GRAS publication status [1]. The allyl ester of tiglic acid is listed in 21 CFR 172.515 as a flavoring agent or adjuvant permitted for direct addition to food for human consumption [2]. Tiglic acid naturally occurs in celery leaves and stalk, cocoa, mango, dried bonito, and Roman chamomile oil, with organoleptic properties described as sweet, brown, fruity, with ripe and jammy nuances [3].

Food Safety Flavor Chemistry Regulatory Compliance

Definitive Application Scenarios for Tiglic Acid Based on Quantitative Differentiation Evidence


Synthesis of Thermally Stable Pharmaceutical Intermediates Requiring Resistance to Isomerization

Tiglic acid is the preferred starting material for pharmaceutical intermediates that will be exposed to elevated temperatures or acidic/basic aqueous conditions during downstream processing. Unlike angelic acid, which undergoes irreversible isomerization to tiglic acid upon prolonged boiling of aqueous solutions—a process accelerated by traces of bromine, sunlight, and strong mineral acids or alkalis—tiglic acid remains configurationally stable [1]. The reverse transformation from tiglic acid to angelic acid does not occur spontaneously and requires a three-step synthetic sequence [2]. This stability ensures consistent stereochemical integrity throughout multi-step synthetic routes where thermal or acidic conditions are unavoidable, preventing batch-to-batch variability and eliminating the need for isomerization monitoring. Typical applications include synthesis of esters for pharmaceutical intermediates where the trans (E) configuration must be preserved for target bioactivity [3].

Synthesis of Well-Defined Biobased Polymers via Controlled GTP Methodologies

Tiglic acid derivatives serve as specialized monomers for the synthesis of well-defined biobased polymers via Group Transfer Polymerization (GTP), but only when properly functionalized. Direct polymerization of tiglic acid methyl ester fails under free-radical, controlled radical, and GTP conditions due to steric hindrance from the β-methyl group [1]. However, when tiglic acid is attached to a methacrylate backbone as 2-(tigloyl)ethyl methacrylate, it undergoes smooth (co)polymerization by GTP from the methacrylate functionality, yielding homopolymers, block copolymers, and star polymers of narrow molecular weight distribution [2]. This behavior is distinct from methacrylic acid esters (which readily undergo free-radical polymerization) and from itaconic acid esters (which resist GTP but can end-functionalize living GTP polymers) [3]. The unique steric profile of the tigloyl moiety enables precise architectural control in sustainable polymer synthesis.

Clinical Metabolomics Reference Standard for Isoleucine Catabolism Disorders

Tiglic acid is an essential reference standard for clinical metabolomics laboratories investigating inborn errors of isoleucine metabolism, particularly 17β-HSD10 deficiency. The compound is biosynthesized from isoleucine via 2-methylbutyric acid, with a strong primary kinetic isotope effect operating in the dehydrogenation step that confirms the rate-determining nature of this conversion [1]. In patients with mutations in the HSD17B10 gene, the isoleucine catabolic pathway is blocked, resulting in accumulation of tiglic acid and its glycine conjugate (tiglyl-glycine) that are excreted in urine [2]. Procurement of high-purity tiglic acid analytical standard (HPLC ≥98% to 99.98%) enables accurate quantitation by GC/MS or LC-MS/MS in diagnostic workflows [3]. No alternative C5 carboxylic acid (angelic acid, ethacrylic acid, crotonic acid) can substitute as a reference standard for this specific metabolic pathway.

Food and Beverage Flavor Formulation Requiring Regulatory-Compliant Ingredients

Tiglic acid (FEMA 3599) is a regulatory-compliant flavor ingredient for food and beverage formulations requiring GRAS-designated or internationally permitted synthetic flavor substances. The compound naturally occurs in celery leaves and stalk, cocoa, mango, dried bonito, and Roman chamomile oil, contributing sweet, brown, fruity notes with ripe and jammy nuances [1]. The allyl ester of tiglic acid is specifically listed in 21 CFR 172.515 as a flavoring agent or adjuvant permitted for direct addition to food for human consumption [2]. This regulatory standing distinguishes tiglic acid from structurally similar C5 carboxylic acids such as crotonic acid, which lack equivalent food additive approvals, and from angelic acid, which is not equivalently listed in major flavor regulatory frameworks [3]. Procurement of tiglic acid for flavor applications ensures compliance with FDA, China NHC, and JECFA standards.

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